(1-amino-2-methylpropan-2-yl)diethylamine

Catalog No.
S3020738
CAS No.
21404-89-7
M.F
C8H20N2
M. Wt
144.262
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-amino-2-methylpropan-2-yl)diethylamine

CAS Number

21404-89-7

Product Name

(1-amino-2-methylpropan-2-yl)diethylamine

IUPAC Name

2-N,2-N-diethyl-2-methylpropane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.262

InChI

InChI=1S/C8H20N2/c1-5-10(6-2)8(3,4)7-9/h5-7,9H2,1-4H3

InChI Key

OKQNWAJBDNOPAI-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)(C)CN

Solubility

not available

(1-amino-2-methylpropan-2-yl)diethylamine, also known as 1-amino-2-methyl-2-propanol diethylamine, is an organic compound characterized by a branched structure featuring an amino group and two ethyl groups attached to a central carbon atom. Its molecular formula is C8H19NC_8H_{19}N, and it has a molecular weight of approximately 129.24 g/mol. This compound is typically a colorless liquid at room temperature and is known for its basic properties due to the presence of the amino group, which allows it to act as a proton acceptor in

Typical of amines. These include:

  • Acid-Base Reactions: The amino group can react with acids to form ammonium salts, which are often soluble in water.
  • N-Alkylation: The compound can undergo N-alkylation reactions where the nitrogen atom reacts with alkyl halides to form higher amines.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or amines through condensation.

Research indicates that (1-amino-2-methylpropan-2-yl)diethylamine exhibits various biological activities, particularly as a potential pharmacological agent. Its structure allows it to interact with biological systems, influencing neurotransmitter pathways. Some studies suggest that it may have applications in modulating cognitive functions or as a precursor in synthesizing more complex pharmaceutical compounds.

The synthesis of (1-amino-2-methylpropan-2-yl)diethylamine can be achieved through several methods:

  • Alkylation of Amines: Reacting diethylamine with 1-amino-2-methylpropan-2-ol under controlled conditions can yield the desired compound.
  • Reductive Amination: This method involves the reaction of ketones or aldehydes with diethylamine in the presence of reducing agents to form the corresponding amine.
  • Direct Amination: Using ammonia or amine derivatives in the presence of catalysts can facilitate the formation of (1-amino-2-methylpropan-2-yl)diethylamine from suitable precursors.

(1-amino-2-methylpropan-2-yl)diethylamine has several applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
  • Chemical Manufacturing: Used as a building block for producing surfactants and other chemical agents.
  • Agricultural Chemicals: It may be utilized in the formulation of agrochemicals due to its basic properties.

Studies on (1-amino-2-methylpropan-2-yl)diethylamine's interactions with other compounds reveal its potential effects on enzyme activity and receptor binding. Research indicates that it may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways, suggesting its role in modulating mood and cognition.

Several compounds share structural similarities with (1-amino-2-methylpropan-2-yl)diethylamine. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Amino-2-methylpropan-2-olContains hydroxyl group along with amino groupExhibits alcohol properties; used as a solvent
DiethylamineSimple structure with two ethyl groupsLacks branched structure; primarily acts as a base
1-Amino-3-methylbutan-2-oneContains carbonyl group; more complex structureInvolved in different reactivity due to carbonyl
N,N-DiethylethanolamineSimilar amine structure but lacks branchingUsed primarily for surfactant applications

The uniqueness of (1-amino-2-methylpropan-2-yl)diethylamine lies in its branched structure, which enhances its steric properties and influences its reactivity compared to linear amines. This characteristic makes it particularly valuable in pharmaceutical synthesis and chemical manufacturing applications.

Recent advances in catalytic amination have enabled efficient access to tertiary amines through radical-mediated pathways. A prominent method involves the carbonyl alkylative amination (CAA) process, which combines secondary amines, aldehydes, and alkyl halides in a single step. For (1-amino-2-methylpropan-2-yl)diethylamine synthesis, this approach begins with the condensation of diethylamine with 2-methylpropanal to form an alkyl-iminium ion intermediate. Subsequent addition of a methyl radical (generated from iodomethane via visible-light irradiation) to the iminium ion yields the tertiary amine product (Figure 1).

Key advantages of this method include:

  • Modularity: The use of abundant feedstocks (diethylamine, 2-methylpropanal, and iodomethane) allows for structural diversification.
  • Metal-free conditions: The reaction avoids transition metals, relying on silane reductants and photochemical initiation.
  • Steric tolerance: Radical intermediates circumvent the electronic and steric limitations of polar mechanisms, enabling efficient coupling in hindered systems.
ParameterOptimal ConditionYield (%)Reference
Light source450 nm LED78
Reducing agentTris(trimethylsilyl)silane82
Temperature25°C75

This method’s success hinges on maintaining a high concentration of the alkyl-iminium ion to favor radical addition over competing pathways like reductive amination.

XLogP3

0.7

Dates

Modify: 2023-07-24

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